This compound can be classified under the category of benzoic acids and is notable for its potential applications in medicinal chemistry, particularly in the context of drug development and synthesis. It has been studied for its biological activities, including antimicrobial and anticancer properties .
The synthesis of 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid typically involves several key steps:
The molecular structure of 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid features several distinct components:
The InChI key for this compound is QAZWGFGJOJFUGT-WOJGMQOQSA-N, which provides a unique identifier for its structure .
3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid participates in various chemical reactions:
The mechanism of action for 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid involves its interaction with specific biological targets:
Studies suggest that the presence of halogenated phenyl groups can enhance binding affinity to certain receptors or enzymes due to increased lipophilicity and electronic effects.
The physical and chemical properties of 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
The scientific applications of 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid are diverse:
The systematic IUPAC name 3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid delineates its structural components unambiguously. The core consists of a benzoic acid moiety substituted at the meta-position (C3) by a –CH₂– linker. This linker attaches to an oxime ether group (–ON=C–), which is further connected to a 1-(3,4-dichlorophenyl)ethylidene hydrazone unit [1]. Key identifiers include:
Table 1: Structural Descriptors
Component | Description |
---|---|
Benzoic acid core | Carboxylic acid group at C1; substituent at C3 |
Oxymethyl linker | –CH₂– group bridging benzoic acid and oxime ether |
Oxime ether | –O–N=C– functional group |
Hydrazone unit | Imine (>C=N–) derived from 1-(3,4-dichlorophenyl)ethanone |
Spectroscopic characterization employs:
This compound emerges from efforts to optimize hydrazone-based pharmacophores for enhanced bioactivity. Hydrazones, recognized for their metal-chelating and enzyme-inhibiting properties, gained prominence in antibiotic design in the 1990s [6]. The integration of a 3,4-dichlorophenyl motif reflects historical strategies to leverage halogenated aromatics for improved target affinity—evident in agrochemicals (e.g., diuron) and pharmaceuticals (e.g., the antipsychotic zuclopenthixol) [3] [8]. Modern synthetic routes, such as those in Bioorganic Chemistry (2021), highlight telescoped reactions (e.g., reductive amination followed by ester hydrolysis) to assemble such hybrids efficiently [3].
Table 2: Evolution of Key Structural Features
Decade | Development | Impact |
---|---|---|
1980s | Hydrazones as antimicrobial scaffolds | Foundation for mechanistic studies |
1990s | Halogenated aryl hydrazones | Enhanced microbial target affinity |
2020s | Multi-step catalytic synthesis | Improved purity and yield (>80%) [3] |
The 3,4-dichlorophenyl group critically influences bioactivity through:
The benzoic acid moiety contributes to:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: